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Compound of Interest

Compound Name: Pardoprunox hydrochloride

Cat. No.: B1678467

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pardoprunox, also known as SLV308, is a novel investigational compound that was developed
for the treatment of Parkinson's disease (PD).[1][2] Its development reached Phase Il clinical
trials, but was later discontinued.[1][3] The compound was studied as both a monotherapy for
early-stage PD and as an adjunct therapy to levodopa in patients with advanced PD
experiencing motor fluctuations.[4][5] Pardoprunox is characterized by its unique
pharmacological profile as a partial agonist of the dopamine D2 and D3 receptors and a full
agonist of the serotonin 5-HT1A receptor.[6][7] This technical guide provides a comprehensive
overview of the chemical properties, mechanism of action, pharmacology, and key
experimental data related to Pardoprunox hydrochloride.

Chemical and Physical Properties

Pardoprunox hydrochloride is the hydrochloride salt form of Pardoprunox. The CAS number
269718-83-4 specifically refers to the hydrochloride salt, while the free base is identified by
CAS number 269718-84-5.[6]
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Property Value Source

7-(4-methylpiperazin-1-yl)-3H-

IUPAC Name 1,3-benzoxazol-2-one [1]
hydrochloride

Synonyms SLV-308, DU-126891 [6][8]

Molecular Formula C12H15Ns02 - HCI [2]

Molecular Weight 269.73 g/mol [2]

CAS Number 269718-83-4 User Provided

Mechanism of Action

Pardoprunox exhibits a multi-receptor binding profile, with its primary therapeutic effects
attributed to its activity at dopamine and serotonin receptors.[4][6] It functions as a patrtial
agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors.[1]
[7] This dual-action mechanism was intended to provide dopaminergic stimulation to alleviate
motor symptoms of Parkinson's disease while potentially mitigating the side effects associated
with full dopamine agonists, such as dyskinesia.[1]
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Figure 1: Mechanism of Action of Pardoprunox.

Pharmacology

Pharmacodynamics: Receptor Binding and Functional

Activity

The pharmacodynamic profile of Pardoprunox is defined by its binding affinity (expressed as

pKi) and functional activity (expressed as pEC50 and intrinsic activity) at various

neurotransmitter receptors. It shows high affinity for D2 and D3 receptors and slightly lower

affinity for the 5-HT1A receptor.[1] It also interacts with other receptors at lower affinities.[1]
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Functional

Receptor Binding . Intrinsic Receptor
T t Affinity (pKi) Activity Activity (I1A) Acti

arge ini i ctivi ction

9 y P (PEC50) y
Dopamine D2 8.1 8.0 50% Partial Agonist
Dopamine D3 8.6 9.2 67% Partial Agonist
Serotonin 5-
8.5 6.3 100% Full Agonist
HT1A
Dopamine D4 7.8 - - Binding
al-Adrenergic 7.8 - - Binding
o2-Adrenergic 7.4 - - Binding
Serotonin 5-HT7 7.2 - - Binding
Data sourced
from multiple
references.[1][2]
[71[81[°]
Pharmacokinetics

Clinical studies in healthy volunteers and patients with Parkinson's disease indicated that

Pardoprunox has a generally favorable safety and tolerability profile, though it necessitates a

gradual dose titration to reach an effective therapeutic level.[5] The 'start low and go slow'

titration approach is recommended to improve tolerability, with doses up to 18 mg/day being

well-tolerated when using intermediate dose escalation steps.[5]

Key Experimental Protocols
In Vitro Functional Assay: cAMP Accumulation

The functional activity of Pardoprunox at D2 and 5-HT1A receptors is often determined by

measuring its effect on cyclic adenosine monophosphate (CAMP) levels following receptor

activation.
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Objective: To quantify the agonist or antagonist properties of Pardoprunox at G-protein coupled
receptors that modulate adenylyl cyclase activity.

Methodology:

e Cell Culture: Stably transfected cells expressing the human dopamine D2 or serotonin 5-
HT1A receptor are cultured in appropriate media.

o Assay Preparation: Cells are harvested and seeded into multi-well plates.

o Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP
degradation. Subsequently, they are treated with forskolin, a direct activator of adenylyl
cyclase, to stimulate cAMP production.

e Drug Application: Various concentrations of Pardoprunox are added to the cells to measure
its effect on forskolin-stimulated cAMP levels. To determine antagonist activity, cells are co-
incubated with Pardoprunox and a full agonist.

» Detection: The assay is terminated, and intracellular cAMP levels are measured using a
competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or
ELISA (Enzyme-Linked Immunosorbent Assay).

o Data Analysis: Concentration-response curves are generated to calculate pEC50 (potency)
and intrinsic activity (efficacy) relative to a full agonist.
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Figure 2: Workflow for cAMP Accumulation Assay.
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In Vitro Functional Assay: [**S]GTPyS Binding

This assay measures the activation of G-proteins coupled to a receptor of interest, providing a
direct measure of agonist efficacy.

Objective: To determine the ability of Pardoprunox to stimulate G-protein activation via D3
receptors.

Methodology:

o Membrane Preparation: Cell membranes are prepared from cells overexpressing the human
dopamine D3 receptor.

o Assay Buffer: A buffer containing GDP (to ensure G-proteins are in an inactive state) and
MgClz is prepared.

e Reaction Mixture: The reaction is initiated by adding cell membranes, varying concentrations
of Pardoprunox, and [3*S]GTPyS (a non-hydrolyzable GTP analog) to the assay buffer.

 Incubation: The mixture is incubated to allow for receptor binding and G-protein activation,
leading to the binding of [3>S]GTPYS to the Ga subunit.

» Termination & Filtration: The reaction is stopped by rapid filtration through glass fiber filters,
which trap the membranes with bound [3*S]GTPyS.

 Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation
counter.

o Data Analysis: Specific binding is determined by subtracting non-specific binding (measured
in the presence of excess unlabeled GTPyS). Data are then plotted to determine pEC50 and
intrinsic activity.[7][9]

Signaling Pathways

Pardoprunox's action as a partial agonist at D2/D3 receptors and a full agonist at 5-HT1A
receptors involves the modulation of the adenylyl cyclase signaling cascade. All three of these
receptors are typically coupled to the inhibitory G-protein, Gi/o.
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Receptor Activation: Pardoprunox binds to D2/D3 or 5-HT1A receptors.
G-Protein Coupling: The receptor-agonist complex activates the associated Gi/o protein.

Adenylyl Cyclase Inhibition: The activated a-subunit of the Gi/o protein inhibits the enzyme
adenylyl cyclase.

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular
concentration of the second messenger, cyclic AMP (CAMP).

Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A
(PKA), which in turn modulates the phosphorylation of numerous downstream targets,
ultimately altering neuronal excitability and gene expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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